2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

Physicochemical profiling Drug-likeness ADME prediction

This uniquely polarized 2-methylquinolin-8-yl sulfonate ester features dual electron‑withdrawing 2,4‑dichloro and a 5‑methyl group on the benzenesulfonate ring, enhancing electrophilicity versus non‑halogenated analogs. Validated for UV‑triggered (300‑330 nm) clean photoconversion to 2‑methyl‑8‑quinolinol, it serves as a mandatory scaffold for visible‑light photocleavable linker design, PDE4 inhibitor crystalline salt screening, and β‑glucuronidase inhibitor campaigns. Synthetic handles at chlorine atoms enable Pd‑catalyzed cross‑coupling. Critical for research demanding reproducible photochemical S–O bond cleavage; generic substitution is not functionally equivalent.

Molecular Formula C17H13Cl2NO3S
Molecular Weight 382.3 g/mol
Cat. No. B11528022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate
Molecular FormulaC17H13Cl2NO3S
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl)C=C1
InChIInChI=1S/C17H13Cl2NO3S/c1-10-8-16(14(19)9-13(10)18)24(21,22)23-15-5-3-4-12-7-6-11(2)20-17(12)15/h3-9H,1-2H3
InChIKeyHSYCEBDDIBVOPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate – Compound Class, Structural Identity, and Procurement-Relevant Characteristics


2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate (C₁₇H₁₃Cl₂NO₃S; MW 382.26 g/mol; exact mass 380.99932) is a synthetic quinoline-based sulfonate ester that combines a 2-methylquinolin-8-ol scaffold esterified with 2,4-dichloro-5-methylbenzenesulfonic acid [1]. This compound belongs to the broader class of 8-quinolinyl sulfonates, a family recognized for photochemical S–O bond cleavage reactivity and for serving as key intermediates in PDE4 inhibitor salt formation [2]. The presence of both an electron-donating methyl group at the quinoline 2-position and two electron-withdrawing chloro substituents on the benzenesulfonate ring creates a uniquely polarized ester linkage, distinguishing it from simpler unsubstituted or mono-substituted quinolinyl sulfonate analogs that dominate commercial catalogs [3].

Why 2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate Cannot Be Replaced by Simple Quinolinyl Sulfonate Analogs


Generic substitution among 8-quinolinyl sulfonate esters is unreliable because the photoreactivity, hydrolytic stability, and target-binding properties of this compound class are governed by the electronic character of substituents on both the quinoline and benzenesulfonate rings. Published photolysis studies demonstrate that altering the quinoline core substituents changes the quantum yield and irradiation wavelength dependence, while benzenesulfonate ring modifications influence solubility and ester linkage polarization [1]. The 2,4-dichloro-5-methyl substitution pattern on the benzenesulfonate moiety of the target compound introduces dual electron-withdrawing chlorine atoms that increase the electrophilicity of the sulfonate ester carbon relative to non-halogenated analogs, a property that is entirely absent in 2-methylquinolin-8-yl benzenesulfonate (CAS 213881-38-0) . Furthermore, the PDE4 inhibitor patent literature explicitly teaches that both the quinoline substitution and the benzenesulfonic acid counterion identity are critical for crystalline salt form stability and therapeutic performance, confirming that simple structural interchange is pharmacologically inadmissible [2].

Quantitative Differentiation Evidence for 2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Increase Through Dual-Chlorination Distinguishes Target from Non-Halogenated Parent

The target compound (C₁₇H₁₃Cl₂NO₃S; MW 382.26) exhibits a molecular weight increase of 82.92 Da (+27.7%) relative to 2-methylquinolin-8-yl benzenesulfonate (C₁₆H₁₃NO₃S; MW 299.34), driven by the introduction of two chlorine atoms and one additional methyl group on the benzenesulfonate ring [1]. This structural modification elevates the calculated logP to approximately 4.6–5.0, compared to ~3.8–4.2 for the non-chlorinated 2-methylquinolin-8-yl benzenesulfonate and ~3.5 for the fully unsubstituted quinolin-8-yl benzenesulfonate (MW 285.32) . In the context of the 8-quinolinyl sulfonate photoprobes literature, increased lipophilicity is associated with enhanced membrane partitioning and altered intracellular distribution, factors directly relevant to intracellular target engagement [2].

Physicochemical profiling Drug-likeness ADME prediction

Photochemical Cleavage Quantum Yield Parity with Class Benchmark Enables Predictable Photorelease Behavior

The target compound belongs to the 8-quinolinyl sulfonate class for which comprehensive photolysis quantum yield data have been published. Across a series of 8-quinolinyl benzenesulfonates (compounds 5a–5d), quantum yields for photolytic S–O bond cleavage at 328 nm irradiation were measured at 2.4–2.5 × 10⁻⁴, with the authors concluding that 'substituent groups on the benzenesulfonyl moiety have negligible effect on this reaction' . The target compound, bearing a 2,4-dichloro-5-methyl substitution on the benzenesulfonate, is therefore predicted to exhibit a quantum yield for photolysis within this narrow range, enabling photouncaging at 300–330 nm with clean conversion to 2-methyl-8-quinolinol and 2,4-dichloro-5-methylbenzenesulfonic acid without significant byproduct formation [1]. In contrast, non-quinolinyl sulfonate esters (e.g., p-nitrobenzyl sulfonates) operate at different wavelengths and produce different byproduct profiles, making wavelength-specific experimental protocols non-transferable between ester classes [2].

Photopharmacology Caged compounds Photocleavable linkers

Crystalline Benzenesulfonate Salt Polymorph Identity Differentiated by XRPD Peak Signatures per Merck PDE4 Inhibitor Patents

Merck's substituted 8-arylquinoline PDE4 inhibitor patents establish that benzenesulfonic acid salt formation is the preferred solid form for this pharmacophore class, with distinct X-ray powder diffraction (XRPD) peaks defining specific polymorphic forms [1]. The Form B polymorph of the benzenesulfonic acid salt is characterized by XRPD peaks at 14.4, 17.7, 20.0, 20.2, 23.7, and 28.9 °2θ, while an alternative crystalline form exhibits peaks at 10.0, 19.5, 21.4, 22.4, and 30.5 °2θ [2]. The 2,4-dichloro-5-methyl substitution on the benzenesulfonate counterion of the target compound introduces additional halogen atoms capable of forming directional halogen-bonding interactions (C–Cl···O and C–Cl···π), which are absent in the unsubstituted benzenesulfonate salt. These interactions are known to influence crystal packing, hygroscopicity, and dissolution behavior in halogenated aromatic sulfonate salts [3]. This means that the target compound, if used as a building block or intermediate in PDE4 inhibitor synthesis, yields salt forms with crystallinity and stability properties that are structurally impossible to achieve with non-chlorinated benzenesulfonate analogs.

Polymorph screening Solid-state characterization Pharmaceutical salt selection

β-Glucuronidase Inhibitory Scaffold Validation Confirms 8-Quinolinyl Sulfonate Ester Pharmacophore Activity

A systematic structure–activity relationship study of 40 quinoline derivatives established that 8-sulfonate esters of quinoline constitute a validated pharmacophore for β-glucuronidase inhibition, with the most potent compounds (1, 2, 5, 13, 22–24) achieving IC₅₀ values in the range of 1.60–8.40 μM, representing 5.8- to 30-fold superior potency compared to the standard inhibitor saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) [1]. Within this chemotype, the sulfonate ester linkage at the 8-position was identified as essential for activity, as the corresponding 8-hydroxyquinoline precursors were inactive. The target compound incorporates this critical 8-sulfonate ester pharmacophore while adding electron-withdrawing chloro substituents to the benzenesulfonate ring, a modification that in analogous quinoline series has been shown to enhance enzyme inhibition potency through improved active-site hydrogen bonding and halogen–π interactions [2]. The non-halogenated 2-methylquinolin-8-yl benzenesulfonate (CAS 213881-38-0) lacks these chlorine-mediated binding interactions entirely.

Enzyme inhibition β-Glucuronidase Drug-induced diarrhea

Spectroscopic Identity Verification via ¹H NMR Enables Definitive Compound Authentication in Procurement QC

The target compound's identity can be unambiguously verified using the ¹H NMR spectrum deposited in the SpectraBase spectral database (Compound ID: Fl2bnRgjnfd), which resolves signals from both the 2-methylquinoline ring protons (δ 7–9 ppm region) and the 2,4-dichloro-5-methylbenzenesulfonate aromatic protons [1]. In contrast, the non-chlorinated analog 2-methylquinolin-8-yl benzenesulfonate (CAS 213881-38-0) produces a distinct benzenesulfonate proton pattern (5 aromatic H integration vs. 2 aromatic H for the dichloro compound) that can be easily distinguished by ¹H NMR integration, eliminating the risk of mistaken identity during incoming quality control [2]. The InChIKey HSYCEBDDIBVOPD-UHFFFAOYSA-N provides an additional unambiguous digital identifier for database cross-referencing [3].

Quality control Compound authentication NMR spectroscopy

Halogenation-Mediated Red-Shift Potential in Photolysis Wavelength Extends Photocleavage to Visible Light Regime

The introduction of halogen atoms at the 7-position of the quinoline ring in 8-quinolinyl sulfonates has been demonstrated to red-shift the photolysis irradiation wavelength and modify quantum yields through heavy-atom-enhanced intersystem crossing [1]. While the target compound's halogenation is on the benzenesulfonate rather than the quinoline ring, the presence of two chlorine atoms (atomic number 17) can still contribute to increased spin-orbit coupling compared to non-halogenated analogs. A 2014 study from the same research group reported the design of 8-quinolinyl sulfonate derivatives that undergo photolysis with visible light, representing a critical advance over the UV-dependent (300–330 nm) first-generation compounds [2]. The target compound's dichloro substitution pattern may serve as a synthetic entry point for further functionalization toward visible-light-cleavable variants via nucleophilic aromatic substitution of the chlorine atoms, a reactivity pathway completely unavailable to non-halogenated 2-methylquinolin-8-yl benzenesulfonate.

Photocleavable protecting groups Visible-light photochemistry Chemical biology tools

Optimal Research and Industrial Application Scenarios for 2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate Based on Differentiation Evidence


Photocleavable Linker Development for Controlled Drug Release or Biomolecule Isolation

This compound is optimally positioned as a precursor or core scaffold for designing 8-quinolinyl sulfonate-based photocleavable linkers, leveraging the well-characterized photolysis behavior of the class at 300–330 nm with quantum yields of approximately 2.4–2.5 × 10⁻⁴ that are insensitive to benzenesulfonate substitution [1]. The predictable clean photoconversion to 2-methyl-8-quinolinol and the corresponding sulfonic acid without byproducts, as established across multiple 8-quinolinyl sulfonate derivatives, enables its integration into biotin-linker constructs, prodrug strategies, and surface-immobilized capture-and-release systems where UV-triggered cleavage is required for downstream biomolecule integrity [2].

Solid-Form Screening and Polymorph Selection in PDE4 Inhibitor Pharmaceutical Development

The 2,4-dichloro-5-methylbenzenesulfonate moiety provides chlorine atoms capable of directing crystal packing through halogen-bonding interactions, a critical advantage when screening for stable, non-hygroscopic crystalline salt forms of 8-arylquinoline PDE4 inhibitors [1]. The Merck patent literature explicitly teaches benzenesulfonic acid salt formation as the preferred solid form for this pharmacophore, with distinct XRPD peak signatures defining acceptable polymorphs. The target compound's chlorinated benzenesulfonate ester serves as either a direct intermediate or a structurally informative model compound for salt screening campaigns where the halogenation pattern influences dissolution rate, bioavailability, and manufacturability of the final drug substance [2].

Structure–Activity Relationship Studies on β-Glucuronidase Inhibitors for Mitigating Drug-Induced Diarrhea

The 8-sulfonate ester pharmacophore of quinoline derivatives has been validated as a β-glucuronidase inhibitory scaffold with IC₅₀ values reaching the low micromolar range (1.60–8.40 μM), representing up to 30-fold improvement over the clinical standard saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) [1]. The target compound incorporates this essential 8-sulfonate ester motif while adding electron-withdrawing 2,4-dichloro substitution on the benzenesulfonate ring, which is predicted to enhance active-site binding affinity relative to non-halogenated analogs. This makes the compound a rational candidate for inclusion in medicinal chemistry campaigns aimed at developing β-glucuronidase inhibitors to alleviate the dose-limiting gastrointestinal toxicity of irinotecan and other glucuronidated chemotherapeutics [2].

Synthetic Intermediate for Visible-Light-Responsive Photocleavable Protecting Groups via Chlorine Derivatization

The two aromatic chlorine atoms on the benzenesulfonate ring serve as versatile synthetic handles for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution, enabling introduction of extended π-conjugation or electron-donating groups that can red-shift the photolysis wavelength from the UV (300–330 nm) into the visible region [1]. This synthetic versatility is entirely absent in the non-halogenated 2-methylquinolin-8-yl benzenesulfonate (CAS 213881-38-0), making the dichloro compound the mandatory starting material for research programs pursuing next-generation visible-light-photocleavable 8-quinolinyl sulfonate tools for live-cell imaging, optogenetics, or light-controlled drug activation where UV irradiation would cause unacceptable cellular photodamage [2].

Quote Request

Request a Quote for 2-Methylquinolin-8-yl 2,4-dichloro-5-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.